

# Application Notes and Protocols for Isolysergic Acid in Forensic Toxicology

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## Compound of Interest

Compound Name: *Isolysergic acid*

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These application notes provide a comprehensive overview of the role of **isolysergic acid** (iso-LSD) in forensic toxicology. Included are detailed protocols for the detection and quantification of iso-LSD in biological matrices, along with quantitative data to aid in the interpretation of forensic findings.

## Introduction to Isolysergic Acid in Forensic Toxicology

Lysergic acid diethylamide (LSD) is a potent hallucinogen that is a significant focus in forensic toxicology investigations. **Isolysergic acid** (iso-LSD) is a stereoisomer of LSD that is formed during the synthesis of illicit LSD and can also be formed through the degradation of LSD in biological samples and seized materials.<sup>[1][2]</sup> Its presence can be a key indicator of LSD ingestion. Due to its structural similarity to LSD, the accurate identification and quantification of iso-LSD are crucial for forensic analysis.<sup>[2][3]</sup>

The primary applications of iso-LSD analysis in forensic toxicology include:

- **Marker of LSD Exposure:** The detection of iso-LSD alongside LSD and its primary metabolite, 2-oxo-3-hydroxy-LSD (O-H-LSD), provides strong evidence of LSD use.<sup>[1][4]</sup>
- **Distinguishing Illicit Preparations:** As a byproduct of synthesis, the ratio of LSD to iso-LSD can sometimes provide information about the manufacturing process.<sup>[1]</sup>

- Stability Indicator: The conversion of LSD to iso-LSD can be influenced by factors such as pH, light, and temperature, making its quantification relevant for assessing sample integrity.  
[\[2\]](#)

## Quantitative Data Summary

The following tables summarize quantitative data for iso-LSD and related compounds in various biological matrices, as reported in forensic toxicology literature.

Table 1: Concentrations of LSD and Metabolites in Urine

Analyte	Concentration Range (pg/mL)	Mean Concentration (pg/mL)	Limit of Detection (LOD) (ng/mL)	Limit of Quantitation (LOQ) (ng/mL)	Analytical Method	Reference
LSD	Not specified	357	0.10	0.25	GC-MS	<a href="#">[5]</a> <a href="#">[6]</a>
iso-LSD	Not specified	Not specified	Not specified	Not specified	LC-MS-MS	<a href="#">[1]</a>
O-H-LSD	732 - 112,831	16,340	Not specified	Not specified	LC-MS-MS	<a href="#">[1]</a>
LSD	Not specified	Not specified	Administratively defined at lowest calibrator	0.05	LC-MS/MS	<a href="#">[7]</a> <a href="#">[8]</a>
O-H-LSD	Not specified	Not specified	Administratively defined at lowest calibrator	0.05	LC-MS/MS	<a href="#">[7]</a> <a href="#">[8]</a>

Table 2: Concentrations of LSD and iso-LSD in Hair

Analyte	Hair Segment	Concentration Range (pg/mg)	Median Concentration (pg/mg)	Limit of Detection (LOD) (pg/mg)	Limit of Quantitation (LOQ) (pg/mg)	Analytical Method	Reference
LSD	0-3 cm (proximal)	1.5	0.2-1	0.5-2	LC-MS/MS	[9]	
LSD	3-6 cm	Not specified	0.2-1	0.5-2	LC-MS/MS	[9]	
LSD	6-9 cm	Not specified	0.2-1	0.5-2	LC-MS/MS	[9]	
iso-LSD	0-3 cm	Not specified	0.2-1	0.5-2	LC-MS/MS	[9]	
iso-LSD	3-6 cm	Detectable in 1 sample	Not specified	0.2-1	0.5-2	LC-MS/MS	[9]

## Experimental Protocols

### Protocol 1: Analysis of LSD, iso-LSD, and O-H-LSD in Urine by LC-MS/MS

This protocol is based on methodologies for the sensitive detection of LSD and its analogues in urine specimens.[1][4][7][8]

#### 1. Sample Preparation: Liquid-Liquid Extraction

- Pipette 1.0 mL of urine into a clean glass tube.
- Add an appropriate internal standard (e.g., LSD-D3).[4]
- Adjust the pH of the sample to approximately 9.8 with a suitable buffer.[4]

- Add 5 mL of an extraction solvent (e.g., butyl acetate or 1-chlorobutane).[4][10]
- Vortex the mixture for 10 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.
- Transfer the organic (upper) layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100  $\mu$ L of mobile phase for injection into the LC-MS/MS system.

## 2. LC-MS/MS Conditions

- Chromatographic System: Agilent 1100 Series HPLC system or equivalent.[10]
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and a volatile buffer (e.g., ammonium formate).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 20  $\mu$ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).[4]
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte (LSD, iso-LSD, O-H-LSD) and the internal standard.

## Protocol 2: Analysis of LSD and iso-LSD in Hair by LC-MS/MS

This protocol outlines a method for the extraction and analysis of LSD and iso-LSD from hair samples, which is crucial for determining long-term exposure.[9]

### 1. Sample Preparation: Cryogenic Grinding and Extraction

- Decontaminate the hair samples by washing with an appropriate solvent (e.g., methanol or dichloromethane) to remove external contaminants.[11]
- Dry the hair samples completely.
- Weigh 25 mg of the decontaminated and dried hair.[9]
- Pulverize the hair sample using cryogenic grinding in methanol.[9]
- Incubate the pulverized hair in a suitable extraction solvent (e.g., methanol) at an elevated temperature (e.g., 70-75°C) for a defined period (e.g., 2 hours).[11]
- Centrifuge the sample and transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of mobile phase for LC-MS/MS analysis.

## 2. LC-MS/MS Conditions

- The LC-MS/MS parameters are generally similar to those used for urine analysis but may require optimization for the lower concentrations typically found in hair.
- Injection Volume: A larger injection volume may be necessary to achieve the required sensitivity.
- MRM Transitions: The same MRM transitions as for urine analysis can be used.

## Visualizations



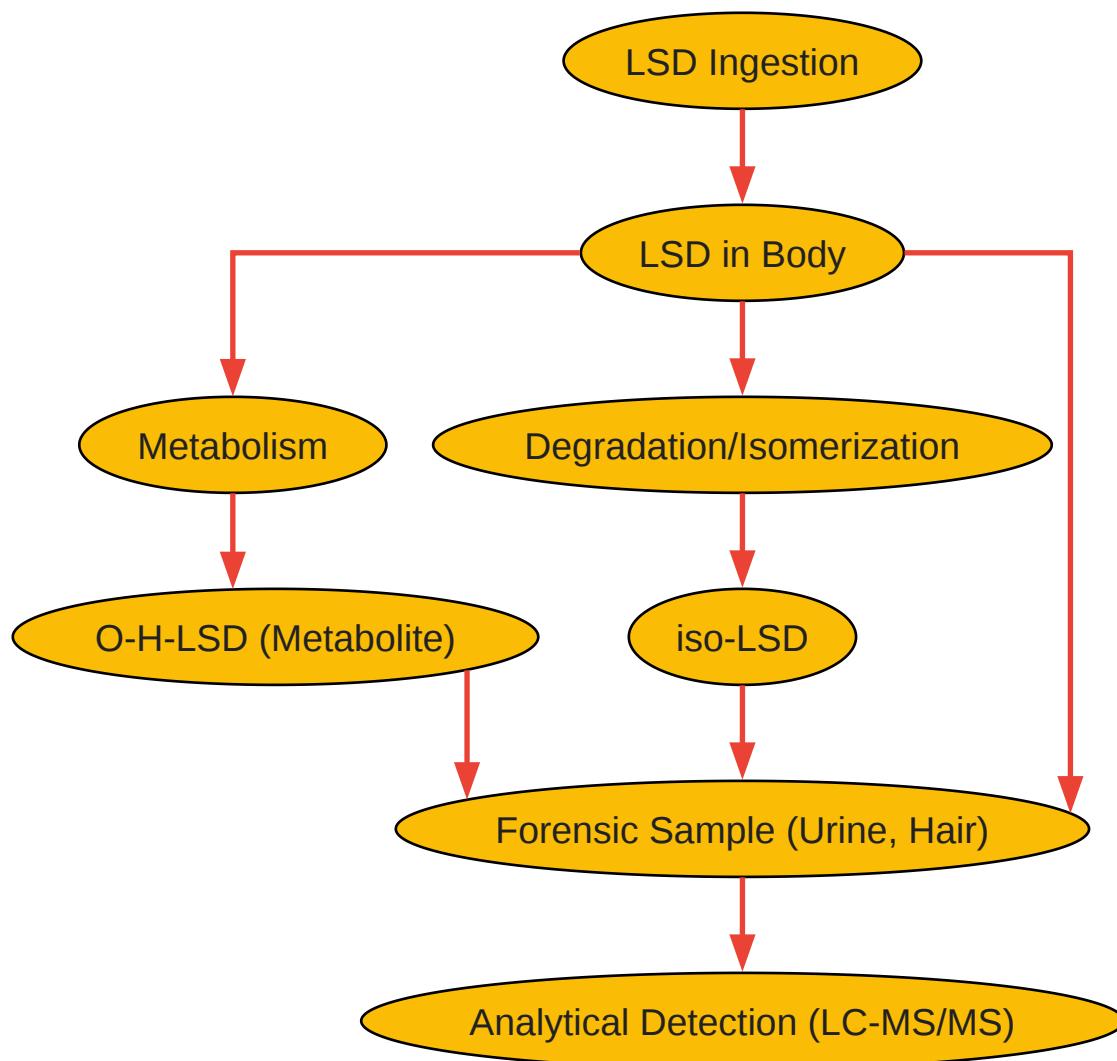
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Caption: Workflow for the analysis of iso-LSD in urine.



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Caption: Workflow for the analysis of iso-LSD in hair.



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Caption: Fate of LSD in the body and forensic detection.

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